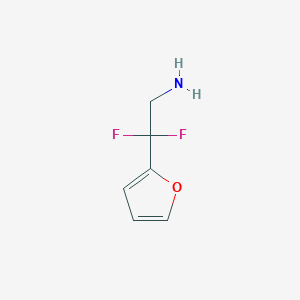
Quinuclidin-3-yl)(thiophen-3-yl)methanone hydrochloride
描述
Quinuclidin-3-yl)(thiophen-3-yl)methanone hydrochloride (QTMH) is a synthetic compound that is used in a variety of scientific research applications. QTMH is an important research tool for understanding the biochemical and physiological effects of drugs and other compounds on the human body. QTMH has been used in studies of drug metabolism, drug-drug interactions, and drug-receptor interactions. In addition, QTMH has been used to explore the effects of drugs on the central nervous system, cardiovascular system, and other systems.
科学研究应用
Spectroscopic Properties and Theoretical Studies
Research has been conducted on the spectroscopic properties and theoretical calculations of related compounds to understand their electronic absorption, excitation, and fluorescence properties. These studies provide insights into the molecular behavior of these compounds in different solvents, which is critical for their application in fluorescence and quantum chemistry. For example, the study by Al-Ansari (2016) investigated the electronic properties of amino-substituted thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, highlighting the influence of solvent polarity and hydrogen-bonding abilities on their fluorescence properties and charge transfer mechanisms, which are essential for designing fluorescent probes and materials with specific optical properties (Al-Ansari, 2016).
Antibacterial Activity
Shahana and Yardily (2020) synthesized novel thiazol-5-yl)(thiophene-2-yl)methanone compounds and evaluated their antibacterial activity through molecular docking studies. This research is crucial for the development of new antibacterial agents, showcasing the compound's potential in pharmaceutical applications, particularly in addressing antibiotic resistance (Shahana & Yardily, 2020).
Anticancer Evaluation
The synthesis and anticancer evaluation of new substituted thiophene-quinoline derivatives have been explored, indicating the potential therapeutic applications of these compounds. Othman et al. (2019) reported the synthesis of isoxazolyl, triazolyl, and phenyl-based 3-thiophen-2-yl-quinoline derivatives, evaluating their cytotoxicity against several human cancer cell lines. This research underscores the significance of these compounds in the development of new anticancer therapies, highlighting their ability to act as cytotoxic agents against specific cell lines (Othman et al., 2019).
Material Science Applications
The compound's derivatives have also found applications in material science, particularly in the development of electrochromic materials and conducting polymers. Studies have synthesized and characterized polymers containing thiophene units for their electrochemical and electrochromic properties, indicating their utility in electronic and optoelectronic devices (Turac et al., 2011).
Molecular Structure Analysis
Research on the crystal and molecular structure of related compounds provides foundational knowledge for understanding the interaction mechanisms and stability of these compounds, which is essential for their application in drug design and material science. For instance, the study by Nagaraju et al. (2018) on the crystal structure of a substituted thiophene methanone compound offers insights into its biological activities and potential use in pharmaceuticals (Nagaraju et al., 2018).
属性
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl(thiophen-3-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS.ClH/c14-12(10-3-6-15-8-10)11-7-13-4-1-9(11)2-5-13;/h3,6,8-9,11H,1-2,4-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIVFWCGWSMNJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)C(=O)C3=CSC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


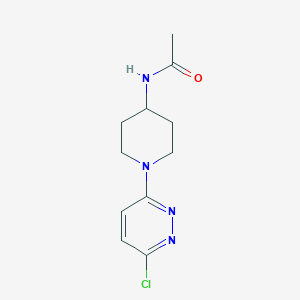
![N-[2-(3-methoxyphenyl)ethyl]oxan-4-amine](/img/structure/B1471908.png)
![3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1471909.png)


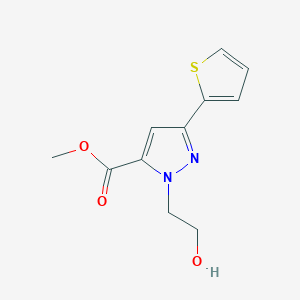
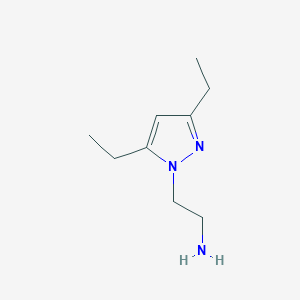

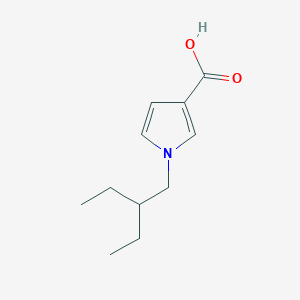
![2-[6-Oxo-3-(pyridin-2-yl)-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B1471918.png)

![{1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1471922.png)

